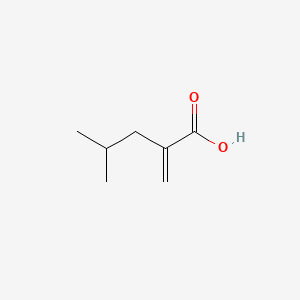

4-Methyl-2-methylene valeric acid

Overview

Description

4-Methyl-2-methylene valeric acid (M2MV) is a natural carboxylic acid that is found in many plants and in some animal tissues. It is a colorless, odorless, and tasteless compound and is structurally similar to other carboxylic acids. M2MV is a non-toxic and non-irritating compound that has a wide range of applications in the scientific and medical fields.

Scientific Research Applications

Renewable Production of Valeric Acid

Research has demonstrated the potential of engineered Escherichia coli for the renewable production of valeric acid directly from glucose. This innovative approach expands on the native biosynthetic pathways within E. coli, utilizing synthetic metabolic pathways constructed to synthesize valeric acid among other chemicals. The introduction of specific enzymes into these pathways has shown promising results, achieving significant titers of valeric acid in experiments. This method highlights a sustainable alternative to traditional, petroleum-based production processes for valeric acid, which serves as a chemical intermediate for a variety of applications, including plasticizers, lubricants, and pharmaceuticals (Dhande, Xiong, & Zhang, 2012).

Synthesis of Hyperbranched Polyesters

Another study explores the use of 4,4-bis(4′-hydroxyphenyl)valeric acid and its derivatives in the synthesis of hyperbranched polyesters. These materials were polycondensed using various catalysts, leading to the production of low oligomers and high molecular weight compounds with significant amounts of cyclic structures. The resulting hyperbranched polyesters, with their unique structural properties, could have potential applications in various industrial sectors, such as in the production of plastics and other materials (Kricheldorf, Hobzova, & Schwarz, 2003).

Catalytic Pyrolysis for Biofuel Production

Catalytic pyrolysis of valeric acid on nanosized catalysts has been investigated for the production of biofuels and chemicals. The study indicates that the thermal decomposition of valeric acid over nanometer-sized oxide catalysts leads to the formation of value-added products such as dibutylketone and propylketene. The research provides insights into the mechanisms of these reactions and the kinetic parameters, offering a path towards the efficient, heterogeneously catalyzed conversion of valeric acid into industrially relevant compounds (Kulyk et al., 2017).

Advances in Ruthenium-Catalyzed Hydrogenation Reactions

Levulinic acid, derived from biomass, can be catalytically hydrogenated to produce γ-valerolactone, valeric acid, and other compounds using ruthenium-based catalysts. This process is significant for the development of biofuels and fine chemicals from renewable resources. The review discusses the advantages of performing these hydrogenation reactions in aqueous media, highlighting the role of water in enhancing reaction rates and safety. The research underscores the potential of ruthenium-catalyzed reactions in the efficient conversion of biomass-derived levulinic acid into valuable chemicals and biofuels (Seretis et al., 2020).

Biomass Conversion to Valeric Acid and Esters

A novel method for converting biomass-derived levulinic acid to valeric acid and valerate esters has been developed. This process involves the use of metal triflates and Pd/C as catalysts, achieving high conversion rates and selectivity under mild conditions. The study explores various reaction conditions and demonstrates the potential of this method for the production of valeric acid and its esters from renewable resources, offering a sustainable approach to the synthesis of value-added chemicals (Zhou, Zhu, Deng, & Fu, 2018).

Mechanism of Action

Pharmacokinetics

Its physical properties such as boiling point, critical temperature, and critical pressure have been evaluated .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Methyl-2-methylene valeric acid. Factors such as temperature and pressure can affect the compound’s physical and chemical properties, potentially influencing its biological activity .

Biochemical Analysis

Biochemical Properties

4-Methyl-2-methylene valeric acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase. This interaction facilitates the activation of this compound, allowing it to participate in subsequent metabolic pathways. Additionally, it can bind to specific proteins, influencing their structure and function, which can have downstream effects on cellular processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as protein kinases, leading to alterations in cell proliferation and differentiation. Furthermore, it can affect the expression of genes involved in lipid metabolism, thereby impacting cellular energy homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been observed to inhibit the activity of certain enzymes involved in fatty acid oxidation, leading to an accumulation of fatty acids within cells. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term exposure to this compound can lead to alterations in cellular function, including changes in metabolic activity and gene expression. These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s biochemical properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, with no significant adverse reactions observed. At higher doses, this compound can induce toxicity, leading to symptoms such as liver damage and metabolic disturbances. These dosage-dependent effects underscore the need for careful consideration of dosage when using the compound in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as acyl-CoA synthetase, leading to the formation of acyl-CoA derivatives. These derivatives can then enter various metabolic pathways, including β-oxidation and the citric acid cycle. Additionally, this compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of the compound into cells, where it can exert its biochemical effects. Additionally, binding proteins can influence the localization and accumulation of this compound within specific cellular compartments, affecting its activity and function .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it participates in fatty acid metabolism. This subcellular localization is essential for the compound’s role in cellular processes and its overall biochemical activity .

Properties

IUPAC Name |

4-methyl-2-methylidenepentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5(2)4-6(3)7(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIHFGYUMFFCFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

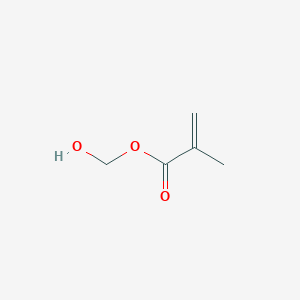

CC(C)CC(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179747 | |

| Record name | 4-Methyl-2-methylene valeric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25044-10-4 | |

| Record name | 4-Methyl-2-methylene valeric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025044104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-methylene valeric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-methylidenepentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-acetyloxy-4H-quinolin-4-yl)amino] acetate](/img/structure/B1213398.png)

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-methoxy-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-](/img/structure/B1213409.png)